molecular formula C28H31N5O4S B2439045 2-({2-[(cyclohexylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide CAS No. 1173777-87-1

2-({2-[(cyclohexylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2439045
CAS No.: 1173777-87-1
M. Wt: 533.65
InChI Key: OSYDXDIULWERAG-UHFFFAOYSA-N
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Description

2-({2-[(cyclohexylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide is a complex organic compound that belongs to the class of imidazoquinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound suggests it may have interesting chemical and biological properties.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, the compound may be investigated for its potential to treat diseases. Its imidazoquinazoline core is known for its activity against various biological targets, including enzymes and receptors.

Industry

In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(cyclohexylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. The key steps may include:

    Formation of the imidazoquinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclohexylamino group: This step may involve nucleophilic substitution reactions.

    Attachment of the thioacetamide moiety: This can be done through thiol-ene reactions or other sulfur-based chemistry.

    Final coupling with the ethoxyphenyl group: This step may involve amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or amine groups.

    Reduction: Reduction reactions may target the carbonyl groups within the structure.

    Substitution: The aromatic rings and amine groups may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Conditions may include the use of halogenating agents, acids, or bases depending on the specific reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-({2-[(cyclohexylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it may inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Imidazoquinazolines: These compounds share the core structure and may have similar biological activities.

    Thioacetamides: Compounds with similar sulfur-containing groups may exhibit comparable chemical reactivity.

    Cyclohexylamines: These compounds may have similar pharmacological properties due to the presence of the cyclohexylamino group.

Uniqueness

The uniqueness of 2-({2-[(cyclohexylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide lies in its combination of functional groups and structural features. This combination may confer unique chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-cyclohexyl-2-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N5O4S/c1-2-37-20-14-12-19(13-15-20)30-25(35)17-38-28-32-22-11-7-6-10-21(22)26-31-23(27(36)33(26)28)16-24(34)29-18-8-4-3-5-9-18/h6-7,10-15,18,23H,2-5,8-9,16-17H2,1H3,(H,29,34)(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYDXDIULWERAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NC5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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